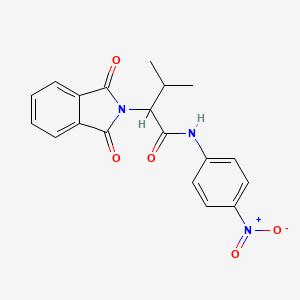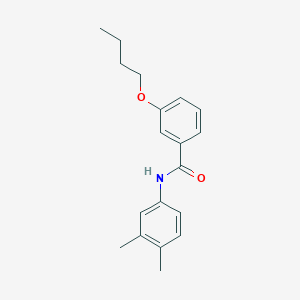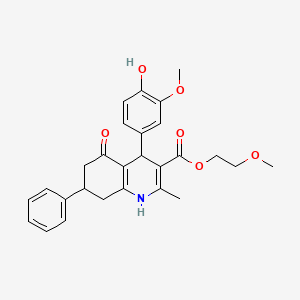![molecular formula C14H8ClF3INO2 B5021455 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is mutated in individuals with cystic fibrosis.
Mecanismo De Acción
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide selectively blocks the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the abnormal ion transport that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction. In addition, this compound has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is a highly specific inhibitor of the CFTR chloride channel, making it a valuable tool for studying the function of this channel in vitro and in vivo. However, it is important to note that this compound may have off-target effects on other ion channels, and its use in experiments should be carefully controlled and monitored.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have greater therapeutic potential in the treatment of cystic fibrosis and other CFTR-related diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying CFTR dysfunction and the development of new therapies for cystic fibrosis and related diseases will continue to be an important area of focus in the years to come.
Métodos De Síntesis
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the CFTR chloride channel, which is mutated in individuals with cystic fibrosis. In addition, this compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO2/c15-12-6-1-8(19)7-11(12)13(21)20-9-2-4-10(5-3-9)22-14(16,17)18/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTANYDULJXWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-1-[(2-pyridinylthio)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021373.png)





![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5021435.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)
![2-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![N-benzyl-N-methyl-3-({[(2-methyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5021489.png)